Cas no 2171719-83-6 (4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)

4-{(3-Chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and organic synthesis. Its structure incorporates both an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a 3-chlorobenzylcarbamoyl moiety, making it valuable for controlled amine protection and deprotection strategies. The carboxylic acid functionality enhances solubility and reactivity, facilitating conjugation or further derivatization. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its orthogonal protecting groups, enabling selective modifications. Its well-defined reactivity profile ensures high purity and yield in multi-step syntheses, making it a reliable choice for researchers developing complex peptidomimetics or bioactive molecules.
4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid structure
2171719-83-6 structure
商品名:4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
CAS番号:2171719-83-6
MF:C27H25ClN2O5
メガワット:492.950806379318
CID:6484446
PubChem ID:165812147

4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid
    • EN300-1509397
    • 4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
    • 2171719-83-6
    • インチ: 1S/C27H25ClN2O5/c28-18-7-5-6-17(14-18)15-29-26(33)24(12-13-25(31)32)30-27(34)35-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23-24H,12-13,15-16H2,(H,29,33)(H,30,34)(H,31,32)
    • InChIKey: NJQVHQHWNXFEIP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CNC(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 492.1451996g/mol
  • どういたいしつりょう: 492.1451996g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 105Ų

4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1509397-10000mg
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
10000mg
$14487.0 2023-09-27
Enamine
EN300-1509397-0.1g
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1509397-5000mg
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
5000mg
$9769.0 2023-09-27
Enamine
EN300-1509397-100mg
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
100mg
$2963.0 2023-09-27
Enamine
EN300-1509397-10.0g
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
10g
$14487.0 2023-06-05
Enamine
EN300-1509397-0.25g
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
0.25g
$3099.0 2023-06-05
Enamine
EN300-1509397-250mg
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
250mg
$3099.0 2023-09-27
Enamine
EN300-1509397-1000mg
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
1000mg
$3368.0 2023-09-27
Enamine
EN300-1509397-1.0g
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
1g
$3368.0 2023-06-05
Enamine
EN300-1509397-500mg
4-{[(3-chlorophenyl)methyl]carbamoyl}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
2171719-83-6
500mg
$3233.0 2023-09-27

4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid 関連文献

4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acidに関する追加情報

4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid: A Comprehensive Overview

The compound 4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid, with the CAS number 2171719-83-6, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound is notable for its complex structure, which incorporates multiple functional groups, including a chlorophenyl moiety, a fluorenylmethoxycarbonyl (Fmoc) group, and a butanoic acid backbone. These features make it a valuable tool in the development of advanced therapeutic agents.

The molecular structure of this compound is characterized by its unique arrangement of functional groups. The presence of the 3-chlorophenyl group introduces electronic and steric effects that can influence the compound's reactivity and bioavailability. Meanwhile, the Fmoc group, a well-known protecting group in peptide synthesis, plays a critical role in stabilizing the molecule during various chemical reactions. The butanoic acid backbone further enhances the compound's versatility, allowing for potential modifications and applications in drug design.

Recent studies have highlighted the potential of this compound in the development of targeted therapies. Researchers have explored its ability to modulate specific biological pathways, particularly those involved in inflammation and cancer progression. For instance, investigations into its interaction with key enzymes and receptors have revealed promising results, suggesting its potential as a lead compound for drug development.

In terms of synthesis, this compound is typically prepared through a multi-step process that involves careful control of reaction conditions to ensure high purity and yield. The use of advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, has significantly improved the efficiency of its production. These advancements have made it more accessible for researchers working on preclinical studies and early-stage clinical trials.

The application of this compound extends beyond traditional pharmaceuticals. Its unique properties also make it a candidate for use in diagnostic agents and imaging technologies. For example, studies have explored its potential as a contrast agent in magnetic resonance imaging (MRI), where its ability to interact with specific biological targets could enhance diagnostic accuracy.

From an environmental perspective, the synthesis and disposal of this compound must adhere to strict regulations to minimize ecological impact. Researchers are actively investigating more sustainable methods for its production, including the use of biodegradable reagents and energy-efficient reaction conditions.

In conclusion, 4-{(3-chlorophenyl)methylcarbamoyl}-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid represents a significant advancement in modern organic chemistry. Its complex structure, combined with cutting-edge research findings, positions it as a promising candidate for future therapeutic applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in the development of innovative medical solutions.

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